molecular formula C19H22O B1360624 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-90-0

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1360624
CAS No.: 898754-90-0
M. Wt: 266.4 g/mol
InChI Key: NALYIAIBQUNRCT-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a ketone compound with the molecular formula C19H22O and a molecular weight of 266.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of chemically differentiated fragments with a metal catalyst under mild and functional group tolerant reaction conditions . The process typically uses organoboron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods: Industrial production of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process includes special types of reactions and cleaning levels ranging from Class A to Class C. The compound is produced in quantities ranging from kilograms to metric tons, ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is widely used in scientific research for its versatile properties. It is utilized in:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for drug development and pharmacological studies.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through the formation of intermediate compounds and the modulation of enzyme activity .

Comparison with Similar Compounds

    1,4-Dimethylbenzene: A compound with similar structural features but different functional groups.

    2,4-Dimethylphenylpropiophenone: A compound with a similar core structure but different substitution patterns.

Uniqueness: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)19(20)11-10-18-14(2)6-5-7-15(18)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYIAIBQUNRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644794
Record name 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-90-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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